3-IndoleAceticAcid(Iaa)
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Overview
Description
3-IndoleAceticAcid, commonly known as indole-3-acetic acid, is a naturally occurring plant hormone belonging to the auxin class. It is the most well-known and abundant auxin, playing a crucial role in the regulation of plant growth and development. This compound is a derivative of indole, containing a carboxymethyl substituent, and is a colorless solid that is soluble in polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-IndoleAceticAcid can be synthesized through several methods. One common method involves the reaction of indole with glycolic acid in the presence of a base at high temperatures (around 250°C). Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine. Glutamic acid is converted to the necessary aldehyde via Strecker degradation .
Industrial Production Methods: In industrial settings, 3-IndoleAceticAcid is often produced using microbial fermentation. Certain bacteria, such as Paenibacillus polymyxa and Rhizobium species, are known to produce this compound. The production process involves optimizing conditions such as temperature, pH, and the presence of precursors like tryptophan to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 3-IndoleAceticAcid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce indole-3-carboxylic acid.
Reduction: It can be reduced to form indole-3-ethanol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the substituent used
Scientific Research Applications
3-IndoleAceticAcid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various indole derivatives and alkaloids.
Biology: It is extensively studied for its role in plant growth and development, including cell elongation, division, and differentiation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells and its role in microbial metabolism.
Industry: It is used in agriculture as a plant growth promoter and biostimulant, enhancing root formation and overall plant vigor .
Mechanism of Action
3-IndoleAceticAcid exerts its effects by entering plant cells and binding to a protein complex composed of a ubiquitin-activating enzyme, a ubiquitin-conjugating enzyme, and a ubiquitin ligase. This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation. The degradation of these proteins allows for the activation of transcription factors that regulate gene expression related to plant growth and development .
Comparison with Similar Compounds
Indole-3-butyric acid (IBA): Another auxin used in plant growth promotion, particularly for root formation.
Indole-3-propionic acid (IPA): Known for its antioxidant properties and potential therapeutic applications.
Indole-3-carboxylic acid (ICA): A derivative formed through the oxidation of 3-IndoleAceticAcid.
Uniqueness: 3-IndoleAceticAcid is unique due to its widespread occurrence in nature and its pivotal role in regulating various aspects of plant growth and development. Its ability to be synthesized through multiple pathways and its extensive use in both research and industrial applications further highlight its significance .
Properties
CAS No. |
127-51-4 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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